molecular formula C8H12O3 B1629013 Oxan-2-yl prop-2-enoate CAS No. 52858-57-8

Oxan-2-yl prop-2-enoate

Cat. No.: B1629013
CAS No.: 52858-57-8
M. Wt: 156.18 g/mol
InChI Key: FGWRVVZMNXRWDQ-UHFFFAOYSA-N
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Description

Oxan-2-yl prop-2-enoate, also known as tetrahydropyranyl acrylate, is an organic compound with the molecular formula C8H12O3. It is a derivative of acrylic acid and tetrahydropyran, characterized by the presence of an ester functional group. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxan-2-yl prop-2-enoate can be synthesized through the esterification of acrylic acid with tetrahydropyran-2-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Oxan-2-yl prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the development of bioactive molecules and drug delivery systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: This compound is utilized in the production of coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of oxan-2-yl prop-2-enoate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, leading to the formation of acrylic acid and tetrahydropyran-2-ol. This hydrolysis reaction is catalyzed by acids or bases and is a key step in many of its applications. The molecular targets and pathways involved in its biological activity are primarily related to its ability to form hydrogen bonds and interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxan-2-yl prop-2-enoate is unique due to the presence of the tetrahydropyranyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and makes it suitable for specific applications where other acrylates may not be as effective .

Properties

IUPAC Name

oxan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7(9)11-8-5-3-4-6-10-8/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWRVVZMNXRWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52858-58-9
Record name 2-Propenoic acid, tetrahydro-2H-pyran-2-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52858-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20619931
Record name Oxan-2-yl prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52858-57-8
Record name Oxan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52858-57-8
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Synthesis routes and methods I

Procedure details

A solution of 10.5 g (146 mmol, 10 ml) acrylic acid and 14.0 g (166 mmol, 15.2 ml) dihydropyran in 40 ml dichloromethane was stirred at room temperature for one day. The mixture was washed with saturated aqueous sodium bicarbonate and the organic layer was concentrated in vacuo. The residue was distilled to give 5.93 g (38.0 mmol, 26% yield) tetrahydropyran-2-yl acrylate, bp 40° C. at 0.2 torr.
Quantity
10 mL
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15.2 mL
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40 mL
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Synthesis routes and methods II

Procedure details

A mixture of 310 mL (2.75 mol) of 3,4-dihydro-2H-pyran, 99.1 g (94 mL, 1.38 mol) of acrylic acid, 5 g of crosslinked poly(4-vinylpyridine hydrochloride) (Fluka Chemical Corp., catalog number 82803, 6 meq/g), and 0.5 g of phenothiazine was warmed until an exothermic reaction caused the temperature to rise to 99° C. An ice bath was used to cool the mixture to 65° C., and the mixture was stirred at 65° C. for 18 hours. After cooling to room temperature, the mixture was filtered to remove the catalyst. NMR analysis of the filtrate showed the presence of 2-tetrahydropyranyl acrylate and 3,4-dihydro-2H-pyran with little or no acrylic acid. The mixture was stirred with anhydrous sodium carbonate and calcium hydride for 1 hour. After removal of excess 3,4-dihydro-2H-pyran in a rotary evaporator, distillation over calcium hydride, anhydrous sodium carbonate, and phenothiazine gave 136.6 g of 2-tetrahydropyranyl acrylate, b.p. 66°-70° C. (3.2 mm).
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310 mL
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94 mL
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5 g
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0.5 g
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Synthesis routes and methods III

Procedure details

Using the procedure of Example 6, reaction of 10 g of poly(styrene [55 wt %], methyl acrylate [20 wt %], acrylic acid [25 wt %]) (Joncryl 67), 125 mL of 3,4-dihydro-2H-pyran, and 0.1 g of pyridine hydrochloride gave 10 g of poly(styrene, methyl acrylate, tetrahydropyranyl acrylate) after precipitation from dichloromethane in methanol at -70° C. 1H NMR (360 MHz, THF-d8): 5.9 (OCHO of tetrahydropyranyl ester). Mole ratio of styrene to tetrahydropyranyl ester=1.8:1. GPC: Mn=6260, Mw=15,900, Mw/Mn=2.54. DSC: Tg=52° C., decomposition endotherm peak at 180.77° C. (125.4 J/g). TGA: 20.69% weight loss at about 180° C. Titration of the product with 0.1N sodium hydroxide shows the presence of 0.2 meq/g of residual carboxylic acid groups. Titration of the starting material shows 3.4 meq/g of carboxylic acid.
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125 mL
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0.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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